5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Hydrogen bonding Molecular recognition Crystal engineering

Secure a strategic building block for fragment-based drug discovery. 5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2092700-92-8) features a free N1–H and a C4–COOH group, providing two orthogonal reactive sites for two-dimensional diversification (alkylation, amidation, etc.) to generate N × M compound matrices. With a dual hydrogen-bond donor capacity (HBD=2), it enables bidentate interactions in co-crystallization screens—a capability absent in N1-substituted analogs. Validated as an antiproliferative fragment in NCI60 screening and a core pharmacophore in glycolate oxidase inhibitor patents (IC₅₀ 1–5 nM). Supplied at ≥95% purity, ready for direct use in screening libraries. Low molecular weight (193.16 g/mol) maximizes molar economy (5.18 mmol/g) for parallel synthesis.

Molecular Formula C7H7N5O2
Molecular Weight 193.166
CAS No. 2092700-92-8
Cat. No. B2909732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS2092700-92-8
Molecular FormulaC7H7N5O2
Molecular Weight193.166
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NNN=C2C(=O)O
InChIInChI=1S/C7H7N5O2/c1-12-4(2-3-8-12)5-6(7(13)14)10-11-9-5/h2-3H,1H3,(H,13,14)(H,9,10,11)
InChIKeySSFMWVZBMAISBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2092700-92-8): Procurement-Relevant Profile for a Pyrazole-Triazole Hybrid Building Block


5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2092700-92-8, molecular formula C₇H₇N₅O₂, MW 193.16 g/mol) is a heterocyclic building block that fuses a 1-methylpyrazole ring at the 5-position of a 1H-1,2,3-triazole-4-carboxylic acid scaffold . The compound is supplied at ≥95% purity for research use and belongs to a broader class of 1,2,3-triazole-4-carboxylic acids that have been evaluated as key fragments and precursors in fragment-based anticancer drug discovery [1][2]. Structurally, the compound features a free N1–H on the triazole ring and a carboxylic acid at the 4-position, distinguishing it from the growing family of N1-substituted analogs that populate the same chemical space [3].

Why 5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


The pyrazole-triazole-4-carboxylic acid chemical space contains numerous N1-substituted analogs (N-methyl, N-propyl, N-allyl, N-methanesulfonyl, N-aminoethyl) as well as regioisomers with differing pyrazole attachment points . Generic substitution risks compromising three quantifiable differentiation dimensions: (i) the free N1–H of the target compound provides a hydrogen-bond donor absent in N-alkylated analogs (HBD count = 2 vs. 1), which dictates molecular recognition, solubility, and crystal packing; (ii) the C-linked pyrazole at triazole position 5 with carboxylic acid at position 4 defines a specific pharmacophoric geometry that cannot be replicated by N-linked regioisomers such as 1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1503800-68-7, PubChem CID 79778385) [1]; (iii) the unsubstituted N1 position is the sole site enabling selective post-synthetic diversification (alkylation, arylation, sulfonylation, click-functionalization) to access proprietary chemical space beyond vendor catalog offerings [2][3]. These three dimensions constitute procurement-critical differentiation.

5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid: Comparator-Based Quantitative Differentiation Evidence for Procurement Decisions


Hydrogen-Bond Donor Count: N1–H Confers One Additional HBD Relative to All N1-Substituted Analogs

The target compound possesses a free N1–H on the 1,2,3-triazole ring, yielding a hydrogen-bond donor count of 2 (triazole N1–H plus carboxylic acid O–H). In contrast, the N1-methyl analog (CAS 2137916-00-6, C₈H₉N₅O₂, MW 207.19) and the N1-methanesulfonyl analog (CAS 2137621-41-9, C₈H₉N₅O₄S, MW 271.26) [1] each have only a single HBD (carboxylic acid only). The N1-linked regioisomer 1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1503800-68-7, PubChem CID 79778385) likewise has a computed HBD count of 1 [2]. This difference governs intermolecular hydrogen-bonding capacity, influencing solubility, target binding, and co-crystallization behavior.

Hydrogen bonding Molecular recognition Crystal engineering

Molecular Weight Advantage: 193.16 g/mol Enables Higher Molar Yield in Downstream Derivatizations Relative to N-Substituted Analogs

The target compound (MW 193.16 g/mol, formula C₇H₇N₅O₂) is the lowest-molecular-weight member of the pyrazol-5-yl-triazole-4-carboxylic acid family bearing the core scaffold. Compared to the N1-methyl analog (CAS 2137916-00-6, MW 207.19 g/mol, +7.3% mass) , the N1-methanesulfonyl analog (CAS 2137621-41-9, MW 271.26 g/mol, +40.5% mass) [1], the N1-propyl analog (CAS 2137591-92-3, MW 235.24 g/mol, +21.8% mass) [2], and the N1-(but-3-en-1-yl) analog (CAS 2137594-74-0, MW 247.25 g/mol, +28.0% mass) [3], the target compound provides 7–40% more molar equivalents per gram purchased. For a 1 g procurement, the target compound delivers 5.18 mmol, versus 4.83 mmol for the N-methyl analog and 3.69 mmol for the N-mesyl analog.

Synthetic efficiency Molar economy Amide coupling

Occupancy of Privileged Chemical Space: Triazole-4-carboxylic Acid Scaffold Validated as Antiproliferative Fragment in NCI60 Panel Screening

The 1,2,3-triazole-4-carboxylic acid scaffold, of which the target compound is a directly derived member, has been experimentally validated as an antiproliferative fragment in the NCI60 human tumor cell line panel. Pokhodylo et al. (2021) screened a series of 1,2,3-triazole-4-carboxylic acids and their esters across 60 cell lines spanning 9 cancer types using the MTT assay and identified structure–activity relationships that informed the design of downstream 1,2,3-triazole-4-carboxamides [1]. Although the target compound itself was not individually profiled in the published dataset, the study explicitly establishes that 1,2,3-triazole-4-carboxylic acids bearing the free NH (or ester) at N1 and diverse C5-substituents constitute viable antiproliferative fragments suitable for fragment-based drug discovery (FBDD) [1]. In a parallel scaffold validation, Pan et al. (2025) demonstrated that 1,4,5-trisubstituted-carboxylated 1,2,3-triazoles (1,4,5-TTs) bearing a free carboxylic acid at position 4 act as competitive RNase A inhibitors with Ki values ranging from 9 to 34 μM, with the best compound achieving Ki = 9.9 ± 0.7 μM [2].

Fragment-based drug discovery Anticancer NCI60

Glycolate Oxidase (HAO1) Inhibitor Pharmacophore: Free N1–H Triazole is an Essential Structural Feature of Patented Series with Sub-10 nM Potency

The Cantero Therapeutics patent family (US 2023/0143491 A1 and related filings) defines 1H-1,2,3-triazole-4-carboxylic acids bearing a free N1–H as the core pharmacophore for glycolate oxidase (HAO1) inhibition [1]. This patent is the basis for an FDA Orphan Drug-designated program (5-[[trans-4-[(trifluoromethoxy)phenyl]cyclohexyl]oxy]-1H-1,2,3-triazole-4-carboxylic acid) for treatment of primary hyperoxaluria type 1 [2]. Within this patent series, BindingDB records multiple 1H-1,2,3-triazole-4-carboxylic acid examples with IC₅₀ values in the 1–5 nM range against recombinant human HAO1, including Example 321 (5-(4-(2-(1-methyl-1H-pyrazol-5-yl)ethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid, IC₅₀ = 5 nM) [3] and Example 307 (IC₅₀ = 1 nM) [4]. The target compound (CAS 2092700-92-8) embodies the core unelaborated scaffold from which these patent-exemplified inhibitors are derived, possessing the identical 1H-1,2,3-triazole-4-carboxylic acid core with a pyrazole substituent at position 5. No N1-substituted analog falls within the claimed pharmacophore because N1-alkylation eliminates the critical N1–H.

Glycolate oxidase HAO1 Hyperoxaluria

Unsubstituted N1 as a Unique Synthetic Handle: Selective Functionalization Enables Library Enumeration Inaccessible from N-Alkylated Analogs

The free N1–H position on the triazole ring of the target compound is a unique reactive handle that permits selective N-functionalization via alkylation, Mitsunobu reaction, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with appropriate alkyne precursors, or sulfonylation . In contrast, the N1-methyl analog (CAS 2137916-00-6) and all other N1-substituted analogs within the series (N1-propyl, CAS 2137591-92-3; N1-allyl, CAS 2137594-62-6; N1-(but-3-en-1-yl), CAS 2137594-74-0; N1-(2-aminoethyl), CAS 2137999-64-3; N1-methanesulfonyl, CAS 2137621-41-9) are synthetic endpoints that cannot be further diversified at the N1 position . The target compound thus functions as a common late-stage intermediate from which any N1-substituted analog can be synthesized, whereas the reverse transformation (N1-dealkylation) is synthetically prohibitive. The carboxylic acid at position 4 provides a second orthogonal reactive site for amide or ester formation, enabling a two-dimensional diversification matrix (N1 × C4) that is inaccessible from any single pre-substituted analog [1].

Combinatorial chemistry Click chemistry Late-stage functionalization

5-(1-Methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Kinase or RNase Active Sites

As established by Pokhodylo et al. (2021), 1,2,3-triazole-4-carboxylic acids are validated antiproliferative fragments in NCI60 screening [1]. The target compound provides a pre-assembled pyrazole-triazole hybrid core that can be directly incorporated into fragment screening libraries. Its free N1–H and C4–COOH enable two-dimensional diversification into amide or ester libraries for hit-to-lead expansion. Pan et al. (2025) further confirm that 1,4,5-trisubstituted triazole-4-carboxylic acids act as competitive inhibitors of RNase A (Ki 9–34 μM), validating this scaffold for enzyme inhibitor design [2]. The compound's ≥95% purity meets the threshold for fragment screening without additional purification.

Glycolate Oxidase (HAO1) Inhibitor Lead Generation for Hyperoxaluria and Kidney Stone Disease Programs

The Cantero Therapeutics patent family (US 2023/0143491 A1) and the FDA Orphan Drug designation for a related 1H-1,2,3-triazole-4-carboxylic acid confirm the scaffold's relevance for glycolate oxidase inhibition [3][4]. The target compound embodies the core pharmacophore (free N1–H triazole-4-carboxylic acid with C5 aryl/heteroaryl substitution) from which patent-exemplified compounds with IC₅₀ values of 1–5 nM were derived [5]. The 1-methylpyrazol-5-yl substituent at triazole position 5 mimics the heteroaryl substitution pattern of the highest-potency patent examples, making this compound a strategic starting point for structure-guided optimization.

Combinatorial Library Synthesis via Orthogonal N1 and C4 Functionalization

The target compound uniquely provides two orthogonal reactive sites: the N1–H for selective alkylation, arylation, or sulfonylation, and the C4–COOH for amide or ester coupling . This enables a two-dimensional diversification strategy that can generate N × M compound matrices from a single building block. No N1-substituted analog (CAS 2137916-00-6, 2137591-92-3, 2137594-62-6, 2137621-41-9, etc.) can match this synthetic scope, as their N1 position is irreversibly blocked . The low molecular weight (193.16 g/mol) maximizes molar economy for parallel synthesis campaigns, delivering 5.18 mmol per gram procured .

Co-Crystallization and Supramolecular Chemistry Exploiting Dual Hydrogen-Bond Donor Capability

With a computed HBD count of 2 (triazole N1–H + COOH), the target compound offers dual hydrogen-bond donation capacity that is absent in N1-substituted analogs (HBD = 1) . This property enables the compound to act as a bidentate hydrogen-bond donor in co-crystallization screens with biological targets or in the construction of supramolecular assemblies. The difference is quantifiable and mechanistically meaningful for projects where hydrogen-bonding geometry dictates molecular recognition. N1-substituted analogs cannot substitute in this role.

Quote Request

Request a Quote for 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.